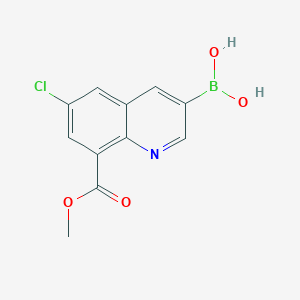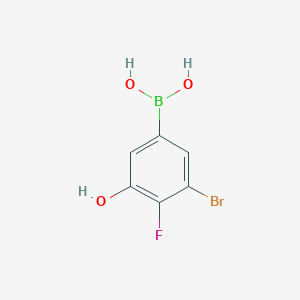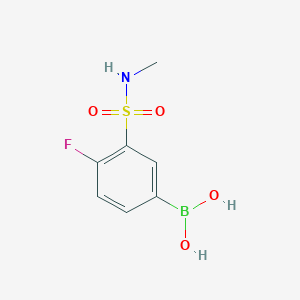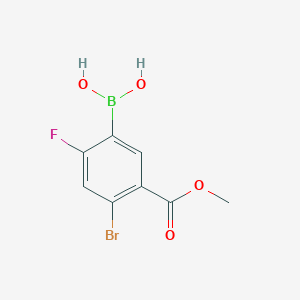
4-Carbamoyl-3-chloro-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-3-chloro-2-fluorophenylboronic acid is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with carbamoyl, chloro, and fluoro groups. These substitutions confer distinct reactivity and stability to the molecule, making it a valuable reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-3-chloro-2-fluorophenylboronic acid typically involves the following steps:
Fluorination: The addition of a fluoro group is often carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be accomplished through the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Carbamoyl-3-chloro-2-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Carbamoyl-3-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-carbamoyl-3-chloro-2-fluorophenylboronic acid is primarily based on the reactivity of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The presence of the carbamoyl, chloro, and fluoro groups further modulates the reactivity and specificity of the compound, allowing for targeted interactions with specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
- 4-Carbamoyl-3-fluorophenylboronic acid
- 3-Carbamoyl-4-chlorophenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 4-Carbamoyl-3-chloro-2-fluorophenylboronic acid is unique due to the combination of carbamoyl, chloro, and fluoro substituents on the phenyl ring. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of both chloro and fluoro groups enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions, while the carbamoyl group provides additional sites for hydrogen bonding and interaction with biological targets .
Propriétés
IUPAC Name |
(4-carbamoyl-3-chloro-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClFNO3/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOCNAPAIYTRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)N)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119100.png)
![[5-Chloro-2-(trideuteriomethoxy)phenyl]boronic acid](/img/structure/B8119106.png)











